molecular formula C9H8N2S2 B3263571 5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine CAS No. 376349-95-0

5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine

Cat. No.: B3263571
CAS No.: 376349-95-0
M. Wt: 208.3 g/mol
InChI Key: OJUDYDLEOMQXLM-UHFFFAOYSA-N
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Description

5,10-Dithia-3-azatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),3,11-tetraen-4-amine is a tricyclic heterocyclic compound characterized by a fused ring system containing two sulfur atoms (dithia) and one nitrogen atom (aza) in its scaffold. The molecular formula is C₉H₉N₃S₂, with a molecular weight of 264.55 g/mol . While its exact biological activity remains underexplored, the compound has been cataloged as a building block for pharmaceutical research, though it is currently listed as discontinued in commercial inventories .

Properties

IUPAC Name

4,5-dihydrothieno[3,2-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c10-9-11-8-5-3-4-12-6(5)1-2-7(8)13-9/h3-4H,1-2H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUDYDLEOMQXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C1SC=C3)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine involves multiple steps, typically starting with the formation of the core tricyclic structure. The synthetic route often includes cyclization reactions, where precursor molecules undergo ring closure to form the desired tricyclic system. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine exerts its effects is not fully understood. its interactions with biological molecules are believed to involve the formation of hydrogen bonds and coordination with metal ions. These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s tricyclic architecture and heteroatom substitutions invite comparisons with structurally related derivatives. Below is a detailed analysis of key analogs, supported by empirical data:

Core Structural Modifications

Compound Name Molecular Formula Molecular Weight Structural Features Key Differences
Target Compound C₉H₉N₃S₂ 264.55 5,10-Dithia, 3-aza tricyclic Baseline structure
11-(Methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1,4,6,8,10-pentaen-4-amine C₉H₇N₃S₃ 269.36 Additional thia group, methylsulfanyl substituent Enhanced lipophilicity due to methylsulfanyl; potential metabolic stability
4,6-Dioxa-10,12-diazatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,10-tetraen-11-amine C₈H₇N₃O₂ 177.16 Dioxa substitution (replaces sulfur with oxygen) Higher polarity; improved aqueous solubility
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione C₂₄H₁₈N₂O₂ 366.41 Diphenylmethylene group, ketone functionalities Broader antimicrobial activity (Gram-positive bacteria, HIV-1, BVDV)

Physicochemical Properties

  • Synthetic Accessibility : The diphenylmethylene derivative was synthesized via Diels-Alder reactions , whereas the target compound’s discontinuation may reflect challenges in scalability or stability.

Pharmacological Potential

  • Target Engagement : The dioxa analog’s oxygen atoms could enhance hydrogen-bonding interactions with enzymes like cyclooxygenase or kinases , whereas sulfur atoms in the target compound may favor covalent bonding with cysteine residues.
  • Toxicity : Methylsulfanyl groups (as in ) may introduce metabolic liabilities (e.g., oxidation to sulfoxides), whereas the target compound’s unmodified amine group likely undergoes Phase II conjugation.

Key Research Findings and Implications

Structural-Activity Relationships (SAR) :

  • Sulfur-to-oxygen substitutions (dithia → dioxa) reduce lipophilicity by ~1.3 logP units, correlating with improved solubility but reduced cell penetration .
  • Methylsulfanyl groups enhance metabolic stability but may require prodrug strategies for bioavailability .

Unmet Needs :

  • The target compound’s biological profile remains uncharacterized. Prioritizing assays against Gram-positive pathogens (e.g., S. aureus) and flaviviruses (e.g., Zika) is warranted, given its structural kinship to active analogs .

Synthetic Challenges :

  • Discontinuation of the target compound underscores synthetic bottlenecks, possibly due to poor yields in cyclization or purification steps.

Biological Activity

5,10-Dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine (commonly referred to as DTA) is a complex bicyclic compound characterized by its unique sulfur and nitrogen heteroatoms. This compound has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DTA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DTA has the molecular formula C₉H₈N₂S₂ and a molecular weight of 208.31 g/mol. The structure features a tricyclic framework with multiple double bonds and heteroatoms that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₈N₂S₂
Molecular Weight208.31 g/mol
CAS Number376349-95-0
Chemical StructureChemical Structure

The biological activity of DTA is primarily attributed to its ability to interact with various enzymatic pathways and cellular targets:

  • Inhibition of Enzymes : DTA has shown inhibitory effects on key enzymes involved in metabolic processes. For instance, similar compounds have been reported to inhibit aromatase and cholesterol side chain cleavage enzymes, which are crucial in steroidogenesis .
  • Antioxidant Properties : Preliminary studies suggest that DTA may exhibit antioxidant activity, potentially reducing oxidative stress in cells by scavenging free radicals.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, indicating that DTA may also possess this activity.

Case Studies

  • Aromatase Inhibition
    • A study exploring analogues of aminoglutethimide revealed that compounds structurally related to DTA exhibited significant inhibition of aromatase with Ki values in the low micromolar range, suggesting potential applications in hormone-related conditions .
  • Antioxidant Activity
    • Research on thiazolidinone derivatives indicated that compounds similar to DTA showed potent radical scavenging activities, which could be beneficial in treating oxidative stress-related diseases .
  • Antimicrobial Studies
    • A series of experiments conducted on related tricyclic compounds demonstrated effective antibacterial action against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that DTA may also exhibit similar properties.

Pharmacological Applications

The unique structure of DTA positions it as a candidate for various therapeutic applications:

  • Cancer Treatment : Given its potential as an aromatase inhibitor, DTA may be explored for use in hormone-dependent cancers such as breast cancer.
  • Neuroprotective Effects : The antioxidant properties may lend themselves to research into neurodegenerative diseases where oxidative stress plays a critical role.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine
Reactant of Route 2
Reactant of Route 2
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine

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